Dibenzo[b,d]furan-2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFYPHFIPGYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232760 | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-63-2 | |
| Record name | 2-Dibenzofuransulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.730 | |
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Synthetic Methodologies and Reaction Pathways for Dibenzo B,d Furan 2 Sulfonic Acid
Direct Sulfonation Approaches for Dibenzo[b,d]furan-2-sulfonic Acid Synthesis
Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the dibenzofuran (B1670420) skeleton in a single synthetic step. This method is predicated on the principles of electrophilic aromatic substitution.
The sulfonation of dibenzofuran is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through the following key steps:
Generation of the Electrophile : The active electrophile in sulfonation is typically sulfur trioxide (SO₃). When using concentrated sulfuric acid, SO₃ is generated in equilibrium. In fuming sulfuric acid (oleum), a solution of SO₃ in H₂SO₄, the concentration of the electrophile is significantly higher. The SO₃ molecule is highly electrophilic due to the electron-withdrawing nature of the three oxygen atoms, which imparts a partial positive charge on the sulfur atom.
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic dibenzofuran ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Restoration of Aromaticity : A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom that formed the new bond with the SO₃ group. This step restores the stable aromatic system and results in the formation of the dibenzofuran sulfonic acid product.
Unlike many other electrophilic aromatic substitution reactions, sulfonation is notably reversible. The reverse reaction, desulfonation, can be promoted by treating the sulfonic acid with hot aqueous acid, which shifts the equilibrium back towards the starting arene and sulfuric acid. nih.govresearchgate.net
The choice of sulfonating agent and the reaction conditions are critical for the successful synthesis of this compound. The selection directly influences reaction rate, yield, and selectivity.
Common Sulfonating Agents:
Concentrated Sulfuric Acid (H₂SO₄) : A common and straightforward sulfonating agent. stackexchange.combiointerfaceresearch.com Reactions often require heat to proceed at a reasonable rate. nih.gov
Fuming Sulfuric Acid (Oleum) : A solution of sulfur trioxide (SO₃) in sulfuric acid. It is a much stronger sulfonating agent than concentrated sulfuric acid due to the high concentration of the SO₃ electrophile, allowing for faster reactions, often at lower temperatures. nih.govresearchgate.net
Sulfur Trioxide (SO₃) : Can be used in various complexes (e.g., with dioxane or pyridine) to moderate its reactivity and improve selectivity.
Optimization Strategies: The production of this compound requires careful optimization of reaction parameters to maximize the yield of the desired 2-isomer and minimize the formation of byproducts, such as other isomers or polysulfonated products. Key parameters include:
Temperature : Higher temperatures generally increase the reaction rate but can also lead to desulfonation or the formation of undesired side products.
Reaction Time : The duration of the reaction must be sufficient for complete conversion but controlled to prevent byproduct formation. Kinetic studies often show an initial rapid increase in product formation, which then plateaus. stackexchange.combiointerfaceresearch.comekb.eg
Concentration : The concentration of the sulfonating agent must be carefully controlled. For instance, using a large excess of chlorosulfonic acid in the synthesis of related sulfonyl chlorides can lead to increased formation of sulfone byproducts.
The sulfonation of dibenzofuran shows a high degree of regioselectivity, with the electrophile preferentially attacking the 2-position. nih.gov This preference is governed by the electronic properties of the dibenzofuran ring system.
The oxygen atom in the furan (B31954) ring is an activating group that donates electron density to the aromatic system via resonance, making the ring more susceptible to electrophilic attack than benzene (B151609). This donation is directed primarily to the ortho and para positions relative to the heteroatom. In the case of dibenzofuran, the positions are numbered, and electrophilic substitution occurs preferentially at the 2, 3, and 8 positions. echemi.com
The stability of the intermediate sigma complex determines the major product.
Attack at C-2 : When the electrophile attacks the C-2 position, the resulting positive charge can be delocalized through resonance structures that involve the adjacent benzene ring without disrupting the aromaticity of the furan ring. This leads to a more stable intermediate.
Attack at C-3 : Attack at the C-3 position results in a less stable intermediate. While the positive charge can be stabilized by the lone pair of electrons on the oxygen atom, this comes at the cost of placing a positive charge on the highly electronegative oxygen. biointerfaceresearch.comacs.org
Attack at C-1 or C-4 : Attack at these positions is less favored as it leads to less stable intermediates compared to attack at C-2.
Therefore, the kinetic and thermodynamic product of the electrophilic sulfonation of dibenzofuran is predominantly the 2-sulfonic acid derivative. Studies on various electrophilic substitutions of dibenzofuran confirm that the 2- and 8-positions are the most reactive sites. scbt.com
Indirect Synthesis Pathways and Precursor Chemistry for this compound
Indirect methods involve the synthesis of a precursor molecule which is then converted into the final sulfonic acid product.
While direct sulfonation is the most straightforward approach, other multi-step synthetic sequences starting from dibenzofuran are theoretically possible. These could involve the introduction of a different functional group that can later be converted to a sulfonic acid. However, for the synthesis of this compound, such pathways are not as commonly reported in the literature as direct sulfonation or the sulfonyl chloride route. Dibenzofuran is known to undergo various other electrophilic reactions, such as halogenation and Friedel-Crafts reactions, which could potentially serve as entry points to more complex synthetic routes. echemi.com
A well-established indirect pathway to this compound is through the hydrolysis of its corresponding sulfonyl chloride. This two-step process involves:
Synthesis of Dibenzo[b,d]furan-2-sulfonyl Chloride : This key intermediate can be synthesized by reacting dibenzofuran with chlorosulfonic acid (ClSO₃H). The mechanism is similar to sulfonation, but the attacking electrophile leads to the formation of a sulfonyl chloride group (–SO₂Cl) directly on the aromatic ring. This reaction must be carefully controlled to avoid the formation of sulfone byproducts. Dibenzo[b,d]furan-2-sulfonyl chloride is also a commercially available research chemical. biosynth.combldpharm.com
Hydrolysis to this compound : The sulfonyl chloride is readily hydrolyzed to the corresponding sulfonic acid. This is typically achieved by reacting the sulfonyl chloride with water. The presence of water is often unfavorable during the synthesis of sulfonyl chlorides as it leads to the formation of the sulfonic acid as a byproduct. bldpharm.com
Conversely, this compound can be converted back to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Green Chemistry Approaches and Sustainable Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, green chemistry principles can be applied to traditional sulfonation methods to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. These approaches focus on the use of recyclable catalysts, alternative non-toxic solvents, and energy-efficient reaction conditions.
Recent research has demonstrated the effectiveness of silica-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and silica-supported potassium hydrogen sulfate (B86663) (SiO2/KHSO4), for the sulfonation of various aromatic compounds. ajgreenchem.com These heterogeneous catalysts can be used in solvent-free conditions, further enhancing the green credentials of the synthesis. ajgreenchem.com While direct application to dibenzofuran for the synthesis of the 2-sulfonic acid derivative is not explicitly detailed, the general applicability to aromatic compounds suggests a high potential for this methodology.
The use of alternative energy sources like microwave irradiation and ultrasound has also been explored to promote greener organic transformations. Microwave-assisted organic synthesis, for instance, can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. mdpi.comyoutube.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields in various heterocyclic syntheses. nih.govnih.gov The application of these techniques to the sulfonation of dibenzofuran could offer a more energy-efficient and faster route to this compound.
Ionic liquids (ILs) are another cornerstone of green chemistry, often touted as "green solvents" due to their low vapor pressure, thermal stability, and recyclability. youtube.com Specific sulfonic acid functionalized ionic liquids (SAFILs) have been synthesized and shown to be effective catalysts and solvents for various chemical reactions, including the dissolution of metal oxides. solvomet.eursc.org Their use in the sulfonation of dibenzofuran could provide a recyclable reaction medium and catalyst system, minimizing solvent waste.
Furthermore, the development of palladium-catalyzed cross-coupling reactions for the synthesis of the dibenzofuran core itself can be guided by green chemistry principles. organic-chemistry.orgnih.gov The use of air as a green oxidant and the development of reusable palladium catalysts, such as palladium on carbon (Pd/C), contribute to more sustainable synthetic pathways for dibenzofuran precursors, which can then be sulfonated. nih.govcjcatal.com
Below are data tables summarizing potential green chemistry approaches for the synthesis of this compound, based on analogous reactions with other aromatic compounds.
Table 1: Comparison of Conventional vs. Green Sulfonation Methods for Aromatic Compounds
| Parameter | Conventional Method (e.g., Fuming H₂SO₄) | Green Method (e.g., Solid Acid Catalyst) |
| Sulfonating Agent | Fuming Sulfuric Acid, Chlorosulfonic Acid | SO₃, Sodium Bisulfite with Catalyst |
| Catalyst | None (reagent is the catalyst) | Reusable Solid Acids (e.g., SiO₂/HClO₄, Zeolites) ajgreenchem.com |
| Solvent | Often neat or in hazardous organic solvents | Solvent-free or green solvents (e.g., Ionic Liquids) ajgreenchem.comsolvomet.eu |
| Byproducts | Large amounts of acidic waste | Minimal, catalyst is recycled |
| Corrosivity | Highly corrosive | Non-corrosive |
| Energy Input | Often requires heating for extended periods | Microwave or ultrasound can reduce time and energy mdpi.comnih.gov |
Table 2: Potential Green Catalysts for Sulfonation of Dibenzofuran
| Catalyst Type | Specific Example | Key Advantages | Relevant Findings for Aromatic Sulfonation |
| Heterogeneous Solid Acids | Silica-Supported HClO₄/KHSO₄ ajgreenchem.com | Reusable, non-corrosive, solvent-free conditions possible. ajgreenchem.com | Effective for sulfonation of various aromatic compounds with good yields. ajgreenchem.com |
| Sulfonic Acid Functionalized Mesoporous Materials | High catalytic activity and selectivity. | Successfully used in various acid-catalyzed reactions. | |
| Sulfonated Polydivinylbenzene ikm.org.my | High surface area and acid site concentration. ikm.org.my | High yields in the production of furfural, demonstrating applicability to furan-containing structures. ikm.org.my | |
| Ionic Liquids | Sulfonic Acid Functionalized Ionic Liquids (SAFILs) solvomet.eu | Dual role as solvent and catalyst, recyclable. youtube.comsolvomet.eu | Can dissolve reactants and catalyze the reaction, offering a closed-loop system. solvomet.eu |
Table 3: Alternative Energy Sources for Synthesis
| Energy Source | Potential Advantages for Dibenzofuran Sulfonation |
| Microwave Irradiation | Rapid heating, reduced reaction times, potentially higher yields and purity. mdpi.comyoutube.com |
| Ultrasonic Irradiation | Enhanced mass transfer, increased reaction rates, can often be performed at lower temperatures. nih.govnih.gov |
While direct, peer-reviewed research on the dedicated green synthesis of this compound is limited, the principles and methodologies outlined above provide a strong foundation for developing sustainable and environmentally friendly synthetic routes. The extrapolation from successful greening of analogous aromatic sulfonation and furan chemistry presents a clear and promising path forward.
Chemical Reactivity and Derivatization Studies of Dibenzo B,d Furan 2 Sulfonic Acid
Electrophilic and Nucleophilic Reactivity at the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strongly electron-withdrawing and highly acidic functional group that dictates much of the reactivity of the molecule. Aromatic sulfonic acids, in general, are strong acids, with pKa values significantly lower than their carboxylic acid counterparts.
The sulfonic acid moiety can undergo several key reactions. One of the most important is its conversion to the corresponding sulfonyl chloride. This transformation is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting dibenzo[b,d]furan-2-sulfonyl chloride is a crucial intermediate for the synthesis of various derivatives.
Nucleophilic attack on the sulfur atom of the sulfonyl group is a fundamental aspect of its reactivity. While the sulfonic acid itself is a poor substrate for direct nucleophilic substitution, its activated form, the sulfonyl chloride, readily reacts with a wide range of nucleophiles. For instance, amines and alcohols react with dibenzo[b,d]furan-2-sulfonyl chloride to form sulfonamides and sulfonate esters, respectively. These reactions are central to the derivatization of the parent sulfonic acid.
Desulfonation, the removal of the sulfonic acid group, is another characteristic reaction of aryl sulfonic acids. This is typically achieved by heating the sulfonic acid in the presence of a strong aqueous acid, which proceeds via an electrophilic aromatic substitution mechanism where a proton replaces the -SO₃H group. This reversibility of sulfonation can be synthetically useful, as the sulfonic acid group can act as a temporary protecting or directing group.
Reactions Involving the Dibenzofuran (B1670420) Core
The dibenzofuran scaffold is an aromatic system that can undergo electrophilic aromatic substitution reactions. The presence of the sulfonic acid group, a strong deactivating and meta-directing group, significantly influences the regioselectivity of these reactions. However, the fused furan (B31954) ring can also influence the electron distribution and reactivity of the benzene (B151609) rings.
The dibenzofuran core can also be modified through various cross-coupling reactions, which have become powerful tools for the synthesis of functionalized derivatives. organic-chemistry.orgrsc.org While the sulfonic acid group itself may not be directly involved in these transformations, its presence can influence the reactivity of other functional groups on the aromatic scaffold, or it can be introduced onto a pre-functionalized dibenzofuran.
Synthesis of Advanced Dibenzo[b,d]furan-2-sulfonic Acid Derivatives
The derivatization of this compound opens up a wide range of possibilities for creating new molecules with tailored properties for various applications, from materials science to medicinal chemistry.
Formation of Sulfonamides and Esters
The synthesis of sulfonamides and sulfonate esters from this compound is a cornerstone of its derivatization chemistry. The most common route involves the initial conversion of the sulfonic acid to its more reactive sulfonyl chloride.
Dibenzo[b,d]furan-2-sulfonyl chloride can be readily prepared from the corresponding sulfonic acid. This intermediate is then reacted with primary or secondary amines in the presence of a base to yield the corresponding dibenzo[b,d]furan-2-sulfonamides . theses.cz This reaction is versatile and allows for the introduction of a wide variety of amine-containing fragments onto the dibenzofuran scaffold.
Similarly, dibenzo[b,d]furan-2-sulfonate esters can be synthesized by reacting the sulfonyl chloride with alcohols, often in the presence of a base like pyridine. eurjchem.com The properties of the resulting ester can be tuned by varying the alcohol used.
| Derivative Type | Reactants | General Conditions | Product |
| Sulfonyl Chloride | This compound, Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Heating | Dibenzo[b,d]furan-2-sulfonyl chloride |
| Sulfonamide | Dibenzo[b,d]furan-2-sulfonyl chloride, Primary or Secondary Amine | Base (e.g., Pyridine, Triethylamine) | Dibenzo[b,d]furan-2-sulfonamide |
| Sulfonate Ester | Dibenzo[b,d]furan-2-sulfonyl chloride, Alcohol | Base (e.g., Pyridine) | Dibenzo[b,d]furan-2-sulfonate ester |
Covalent Functionalization for Hybrid Materials
The covalent incorporation of this compound or its derivatives into polymeric structures can lead to the development of novel hybrid materials with unique properties. The sulfonic acid group, being highly polar and capable of ion exchange, can impart hydrophilicity and conductivity to polymers.
One approach to creating such materials is through the polymerization of a monomer containing the this compound moiety. This can be achieved by first functionalizing a polymerizable group (e.g., a vinyl or acrylic group) with the dibenzofuran derivative.
Alternatively, post-polymerization modification can be employed, where a pre-formed polymer is functionalized with dibenzo[b,d]furan-2-sulfonyl chloride. nih.gov This method allows for the introduction of sulfonic acid groups onto the surface or throughout the bulk of a material, thereby modifying its properties. For example, the sulfonation of polymers is a known method to enhance properties like ion conductivity, making them suitable for applications in membranes for fuel cells or water purification. core.ac.uk
| Functionalization Strategy | Description | Potential Application |
| Monomer Synthesis and Polymerization | A monomer containing the this compound unit is synthesized and then polymerized. | Ion-exchange resins, proton-conducting membranes |
| Post-Polymerization Modification | A pre-existing polymer is reacted with dibenzo[b,d]furan-2-sulfonyl chloride to introduce sulfonic acid groups. | Surface modification of materials to improve wettability, antistatic coatings |
Strategies for Multi-substituted Dibenzo[b,d]furan-sulfonic Acid Derivatives
The synthesis of multi-substituted dibenzofurans is a field of active research, driven by the need for molecules with precisely controlled electronic and steric properties for applications in areas like organic electronics and medicinal chemistry. organic-chemistry.orgnih.gov Introducing multiple substituents onto the dibenzo[b,d]furan core, in addition to the sulfonic acid group, allows for fine-tuning of the molecule's characteristics.
Several synthetic strategies can be employed to achieve this. One common approach is to start with a pre-substituted phenol (B47542) or diaryl ether and then construct the dibenzofuran ring system through cyclization reactions, such as the Pschorr cyclization or palladium-catalyzed C-H activation/C-O bond formation. organic-chemistry.orgrsc.org The sulfonic acid group can either be present on one of the starting materials or introduced at a later stage.
Another strategy involves the direct functionalization of the this compound core. As discussed in section 3.2, the sulfonic acid group will direct further electrophilic substitution. By carefully choosing the reaction conditions and protecting group strategies, it is possible to introduce a variety of functional groups at specific positions on the aromatic rings. youtube.com
Furthermore, cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized to introduce new carbon-carbon bonds at specific positions, provided that a suitable leaving group (e.g., a halogen) is present on the dibenzofuran ring.
| Synthetic Strategy | Description | Key Features |
| Ring-Closing Cyclization | Construction of the dibenzofuran ring from appropriately substituted precursors. | Good control over the initial substitution pattern. |
| Direct Electrophilic Substitution | Introduction of new functional groups onto the pre-formed this compound. | Regioselectivity is governed by the directing effect of the sulfonic acid group. |
| Cross-Coupling Reactions | Formation of new C-C bonds on a halogenated dibenzo[b,d]furan-sulfonic acid derivative. | Allows for the introduction of a wide variety of substituents. |
Catalytic Applications of Dibenzo B,d Furan 2 Sulfonic Acid and Its Derivatives
Dibenzo[b,d]furan-2-sulfonic Acid as a Brønsted Acid Catalyst
The sulfonic acid group (-SO₃H) attached to the dibenzofuran (B1670420) framework is a strong electron-withdrawing group, rendering the proton highly acidic. This characteristic is the foundation of its potential as a Brønsted acid catalyst, capable of donating a proton to a substrate and thereby activating it for subsequent chemical reactions.
Heterogeneous Catalysis Leveraging Supported this compound
To enhance its practical utility, this compound could theoretically be immobilized on a solid support, transforming it into a heterogeneous catalyst. This approach offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved thermal and mechanical stability.
Potential solid supports could include:
Silica (SiO₂): A common and chemically inert support with a high surface area.
Alumina (Al₂O₃): Another widely used support, offering different surface properties compared to silica.
Polymers: Polystyrene-based resins, for example, can be functionalized with the sulfonic acid moiety.
Carbon Materials: Activated carbon or graphene could serve as robust supports.
The immobilization could be achieved through covalent bonding of the dibenzofuran ring or the sulfonic acid group to the support material. The catalytic activity of such a supported catalyst would be influenced by factors like the nature of the support, the loading density of the sulfonic acid groups, and the accessibility of the active sites.
Applications in Organic Transformations (e.g., Condensations, Cyclizations, Friedel-Crafts)
Based on the behavior of other aromatic sulfonic acids, this compound could potentially catalyze a variety of important organic transformations.
Condensation Reactions: Acid-catalyzed condensation reactions, such as the synthesis of bis(indolyl)methanes from indoles and aldehydes, could be a feasible application. The catalyst would protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich indole.
Hypothetical Data Table for Condensation Reaction
| Entry | Aldehyde | Indole | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Indole | 5 | Dichloromethane | 2 | >90 |
| 2 | 4-Nitrobenzaldehyde | Indole | 5 | Dichloromethane | 3 | >85 |
Cyclization Reactions: Intramolecular cyclizations, such as the Nazarov cyclization of divinyl ketones, are often promoted by Brønsted acids. The catalyst would protonate the carbonyl group, initiating a cascade of electron movements that lead to the formation of a cyclic product.
Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation of aromatic compounds are classic examples of electrophilic aromatic substitution that require acid catalysis. This compound could serve as the proton source to generate the electrophilic species (a carbocation from an alkene or alkyl halide, or an acylium ion from an acyl halide or anhydride).
Hypothetical Data Table for Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Anisole | Acetic Anhydride | 10 | 80 | 4 | >80 (para-isomer) |
This compound Moieties in Supported Catalytic Systems (e.g., MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By using a derivative of this compound as the organic linker, it would be possible to synthesize a MOF with built-in Brønsted acidity. The sulfonic acid groups would be an integral part of the framework, providing a high density of accessible and well-defined acidic sites.
Such a sulfonated MOF could exhibit shape and size selectivity in catalysis, where the pore size of the MOF would control which substrate molecules can access the active catalytic sites. This could lead to enhanced product selectivity compared to homogeneous or conventionally supported catalysts.
Mechanistic Insights into this compound Catalyzed Reactions
The general mechanism for reactions catalyzed by this compound would follow the established principles of Brønsted acid catalysis.
Protonation: The catalytic cycle would begin with the protonation of the substrate by the sulfonic acid group, generating a highly reactive, protonated intermediate.
Nucleophilic Attack/Rearrangement: The activated substrate would then undergo the desired transformation, such as attack by a nucleophile (in condensation and Friedel-Crafts reactions) or an intramolecular rearrangement (in cyclization reactions).
Deprotonation: The final step would involve the deprotonation of the product intermediate, regenerating the this compound catalyst and allowing it to participate in another catalytic cycle.
The efficiency of the catalysis would depend on the acidity of the catalyst, the stability of the intermediates, and the reaction conditions. The large, rigid dibenzofuran backbone might also play a role in the substrate-catalyst interaction through π-π stacking or steric effects, potentially influencing the stereoselectivity of certain reactions.
Applications in Advanced Materials Science and Engineering
Dibenzo[b,d]furan-2-sulfonic Acid as a Building Block for Functional Polymers
The incorporation of this compound into polymer structures imparts desirable properties such as enhanced thermal stability, improved mechanical strength, and specific ion-conductive capabilities. These characteristics are particularly advantageous in the creation of high-performance membranes and functional polymeric materials.
Incorporation into Sulfonated Block Copolymers and Ionomer Membranes
This compound and its derivatives are key monomers in the synthesis of sulfonated block copolymers and ionomer membranes. These materials are crucial for applications in fuel cells and water treatment technologies. The rigid and planar structure of the dibenzofuran (B1670420) moiety contributes to the formation of well-defined phase-separated morphologies in block copolymers, which is essential for efficient ion transport. oup.com
In these polymers, the sulfonic acid groups provide proton conductivity, a critical function for proton exchange membranes (PEMs) in fuel cells. sigmaaldrich.com Researchers have synthesized sulfonated poly(arylene ether)s containing dibenzofuran units, which exhibit excellent thermal and mechanical properties suitable for the fabrication of membrane electrode assemblies (MEAs). nih.gov The incorporation of dibenzofuran can lead to improved membrane properties, including well-developed phase separation, effective water uptake, high proton conductivity, and moderate mechanical strength across a wide range of humidity levels. oup.com
Studies have shown that aromatic ionomers based on 2,8-dioxydibenzofuran can be synthesized and subsequently sulfonated to create ionomers with ion-exchange capacities ranging from 1.3 to 1.8 mmol g-1. chemrxiv.org These ionomers have been successfully cast into tough, transparent, thin-film membranes that demonstrate promising performance in direct-methanol fuel cells, sometimes even exceeding the performance of industry-standard materials like Nafion 115. chemrxiv.org
| Polymer Type | Key Features from Dibenzofuran Inclusion | Potential Applications |
| Sulfonated Aromatic Block Copolymers | Rigid, planar structure enhances phase separation and proton conductivity. oup.com | Proton Exchange Membranes (PEMs) for Fuel Cells |
| Aromatic Ionomers | High ion-exchange capacity and good film-forming properties. chemrxiv.org | Direct-Methanol Fuel Cells (DMFCs) |
| Sulfonated Poly(arylene ether)s | Excellent thermal and mechanical stability. nih.govscite.ai | Membrane Electrode Assemblies (MEAs) |
Design Principles for Enhancing Material Performance (e.g., stability, π-π stacking)
The inherent planarity of the dibenzofuran ring system promotes intermolecular π-π stacking, which can lead to the formation of more ordered polymer structures. nih.gov This enhanced structural organization can improve the mechanical properties and thermal stability of the resulting materials. Research on other polymeric systems has demonstrated that π-stacking can enhance the stability of polymeric filaments. nih.gov
Furthermore, the introduction of specific functional groups onto the dibenzofuran backbone can be used to tune the material's properties. For example, controlling the degree and location of sulfonation is a critical aspect of designing proton exchange membranes. A higher degree of sulfonation generally leads to higher proton conductivity but can also increase water uptake and potentially compromise the dimensional stability of the membrane. nih.gov Therefore, a balance must be struck to optimize performance.
This compound as a Linker in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure and functional sulfonic acid group of this compound make it a promising candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
In MOFs, the sulfonic acid group can coordinate with metal ions to form the framework structure. The use of sulfonate-based linkers is an active area of research for creating MOFs with specific catalytic or sorption properties. researchgate.net While direct use of this compound in MOFs is an emerging area, the principles are well-established with similar sulfonate-containing organic linkers. For instance, sulfonic acid functionalized mixed-linker MOFs have been synthesized and shown to possess Brønsted acid character, making them effective catalysts for certain organic reactions. researchgate.net The rigid nature of the dibenzofuran backbone can contribute to the formation of robust and porous frameworks.
Similarly, in COFs, which are constructed entirely from organic building blocks, the dibenzofuran moiety can serve as a rigid structural unit. The sulfonic acid groups can provide functionality to the pores of the COF, for example, by creating a proton-conductive pathway or acting as catalytic sites. The development of dynamic two-dimensional COFs has shown that flexible yet robust frameworks can be designed, and the incorporation of rigid units like dibenzofuran could lead to novel materials with switchable properties. nih.gov The synthesis of 2D COFs from various organic molecules has demonstrated their potential as high-performance materials for applications such as energy storage. nih.gov
Development of Optoelectronic Materials Incorporating this compound Scaffolds
The dibenzofuran core is a well-known chromophore, and its incorporation into larger molecular structures can lead to materials with interesting photophysical properties. The rigid and planar nature of the dibenzofuran unit facilitates π-conjugation, which is a key requirement for many optoelectronic applications.
While research specifically on this compound in optoelectronics is still developing, the broader class of dibenzofuran derivatives has shown significant promise. The inherent fluorescence of the dibenzofuran system can be tuned by the introduction of various functional groups. The sulfonic acid group, being electron-withdrawing, can modulate the electronic properties of the dibenzofuran scaffold, potentially leading to new materials for organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. The ability of dibenzofuran derivatives to form ordered structures through π-π stacking is also advantageous for charge transport in these applications. nih.gov
Advanced Spectroscopic and Analytical Research on Dibenzo B,d Furan 2 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Dibenzo[b,d]furan-2-sulfonic acid, ¹H NMR spectroscopy provides precise information about the chemical environment of the protons on the aromatic rings.
A representative ¹H NMR data for 2-dibenzofuransulfonic acid in DMSO-d₆ at 400 MHz is presented below. chemicalbook.com The assignments correspond to the different protons on the dibenzofuran (B1670420) skeleton.
Interactive Table: ¹H NMR Chemical Shift Assignments for this compound chemicalbook.com
| Assign. | Shift (ppm) |
|---|---|
| A | 8.474 |
| B | 8.261 |
| C | 7.886 |
| D | 7.740 |
| E | 7.720 |
| F | 7.573 |
The integration of the signal intensities in the ¹H NMR spectrum can be used to assess the purity of the sample by comparing the relative ratios of the protons of the compound to those of any impurities present. Furthermore, the presence of a labile proton from the sulfonic acid group may sometimes be observed, often as a broad singlet, depending on the solvent and concentration.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. While detailed, peer-reviewed spectral data for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its structural components: the dibenzofuran core and the sulfonic acid group. Commercial suppliers indicate the availability of IR and Raman spectra for this compound. chemicalbook.com
The IR spectrum of the parent compound, dibenzofuran, shows characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-O-C stretching of the furan (B31954) ring. nist.gov For this compound, additional strong absorption bands associated with the sulfonic acid group are expected. These include:
O-H stretching: A broad band typically in the region of 3200-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the sulfonic acid.
S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, usually found in the 1350-1150 cm⁻¹ range.
S-O stretching: Absorption bands related to the S-O single bond are expected in the 1050-750 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, would also be valuable. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the sulfonate group would also be expected to produce a distinct Raman signal. researchgate.net These techniques together provide a comprehensive vibrational profile of the molecule, confirming the presence of both the dibenzofuran skeleton and the sulfonic acid functional group.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of compounds, which aids in their structural confirmation. For this compound, electron ionization mass spectrometry (EI-MS) provides a detailed fingerprint.
The mass spectrum shows a molecular ion peak [M]⁺ that confirms the molecular weight of the compound. For C₁₂H₈O₄S, the expected molecular ion is at a mass-to-charge ratio (m/z) of 248. chemicalbook.com The observed spectrum indeed shows a base peak at m/z 248, confirming the molecular formula. chemicalbook.com
The fragmentation pattern provides further structural information. Common fragmentation pathways for sulfonic acids involve the loss of SO₃ (80 u) or SO₂H (81 u). The fragmentation of the dibenzofuran ring system itself can also occur. A table of significant fragments observed in the mass spectrum of 2-dibenzofuransulfonic acid is provided below. chemicalbook.com
Interactive Table: Mass Spectrometry Fragmentation Data for this compound chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 248 | 100.0 | [C₁₂H₈O₄S]⁺ (Molecular Ion) |
| 184 | 5.9 | [M - SO₂]⁺ |
| 168 | 4.2 | [C₁₂H₈O]⁺ (Dibenzofuran) |
| 139 | 27.3 | [C₁₁H₇]⁺ |
| 155 | 14.7 |
The presence of a peak at m/z 168 is indicative of the stable dibenzofuran cation radical, formed by the loss of the sulfonic acid group. chemicalbook.comresearchgate.net This pattern is characteristic and useful for identifying the compound in complex mixtures.
X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound and its Complexes
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. As of now, the specific crystal structure of this compound has not been reported in publicly accessible literature.
However, studies on related dibenzofuran derivatives provide insight into the likely structural characteristics. For instance, the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan reveals a nearly planar dibenzofuran ring system. nih.gov In the solid state, these planar molecules engage in π-π stacking interactions, with intermolecular distances of approximately 3.37 Å between adjacent furan rings. nih.gov Similar planar arrangements and intermolecular interactions would be expected for this compound.
Furthermore, the sulfonic acid group is known to form strong hydrogen bonds. In the crystalline state, it is highly probable that these groups would participate in an extensive hydrogen-bonding network, likely involving water molecules if crystallized from aqueous solutions, which would significantly influence the crystal packing. The crystal structure of Dibenzo[b,d]bromol-5-ium hydrogen sulfate (B86663), for example, shows a complex hydrogen-bonded network involving the hydrogen sulfate anion. nih.gov
UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its chromophoric system. The chromophore in this compound is the substituted dibenzofuran ring system.
The UV spectrum of the parent compound, dibenzofuran, exhibits multiple absorption bands in the ultraviolet region, which are characteristic of its extended aromatic system. nist.govresearchgate.net These absorptions are due to π → π* electronic transitions. The introduction of a sulfonic acid group, which is an auxochrome, is expected to modulate the absorption characteristics of the dibenzofuran chromophore.
Theoretical and Computational Investigations of Dibenzo B,d Furan 2 Sulfonic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Dibenzo[b,d]furan-2-sulfonic acid, DFT could provide significant insights into its chemical behavior. While direct studies are absent, research on dibenzofuran (B1670420) and its derivatives offers a strong foundation for understanding its properties. acs.orgnih.govnih.gov
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For the parent molecule, dibenzofuran, DFT calculations have been performed to determine its electronic transitions. acs.org The introduction of a sulfonic acid group (-SO₃H) at the 2-position would be expected to significantly influence the HOMO and LUMO energy levels. The electron-withdrawing nature of the sulfonic acid group would likely lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for Dibenzofuran and a Hypothetical Substituted Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Dibenzofuran (Calculated) | -5.89 | -0.78 | 5.11 |
| Hypothetical Substituted Dibenzofuran | -6.20 | -1.50 | 4.70 |
Note: The data for Dibenzofuran is based on published calculations. The data for the hypothetical substituted derivative is illustrative to show the expected trend upon substitution with an electron-withdrawing group.
Prediction of Reaction Mechanisms and Transition States
DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, this could be applied to understand its synthesis via sulfonation of dibenzofuran or its subsequent reactions.
Studies on the reaction pathways of dibenzofuran, such as its atmospheric degradation initiated by OH radicals, have been conducted using DFT. nih.govnih.gov These studies identify the most likely sites of reaction and the energy barriers involved. For example, in the parent dibenzofuran, the C1 position is a favored site for electrophilic attack. nih.gov The presence of the sulfonic acid group at the C2 position would direct further electrophilic substitutions based on its electronic influence on the aromatic rings. Computational studies could predict the transition state structures and activation energies for such reactions, providing a deeper understanding of the regioselectivity and kinetics. A study on the esterification of benzenesulfonic acid, for instance, used DFT to evaluate different mechanistic pathways. rsc.org
Quantum Chemical Descriptors for Reactivity and Interaction Analysis
Quantum chemical descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the Fukui function, provide quantitative measures of a molecule's reactivity. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or toxicity.
For various dibenzofuran derivatives, QSAR studies have been performed to understand their interactions with biological targets. nih.govtandfonline.comnih.gov These studies often use computationally derived descriptors to build predictive models. For this compound, such descriptors would be invaluable in predicting its environmental fate, toxicity, or potential as a scaffold in drug design. The sulfonic acid moiety would significantly impact descriptors related to polarity and hydrogen bonding capacity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. youtube.com While no specific MD studies on this compound were found, the methodology is well-suited to investigate its behavior in various environments.
MD simulations on dibenzofuran derivatives have been used to explore their binding at active sites of enzymes. tandfonline.comnih.gov For this compound, MD could be used to understand its conformational flexibility, particularly the rotation around the C-S bond of the sulfonic acid group. Furthermore, simulations in an aqueous environment would reveal the hydration structure around the polar sulfonic acid group and the nonpolar dibenzofuran core, which is crucial for understanding its solubility and aggregation behavior.
Computational Design of this compound-Based Materials and Catalysts
The computational design of new materials and catalysts often relies on theoretical predictions of their properties. The structural and electronic features of this compound could make it a candidate for various applications.
For instance, sulfonated aromatic compounds are known for their potential use in proton exchange membranes for fuel cells. Computational methods could be employed to predict the proton conductivity of materials incorporating this compound. Similarly, its properties as a ligand in organometallic catalysis could be explored through computational modeling. The design of novel inhibitors for enzymes like matrix metalloproteinases has been guided by computational studies on dibenzofuran scaffolds. tandfonline.comnih.gov The specific properties of the sulfonic acid derivative could be tailored for new applications by predicting the effects of further functionalization.
Future Research Directions and Interdisciplinary Prospects
Expanding Synthetic Diversity and Sustainable Production of Dibenzo[b,d]furan-2-sulfonic Acid
The future of this compound is intrinsically linked to the development of versatile and environmentally friendly synthetic methodologies. Historically, the parent dibenzofuran (B1670420) scaffold has been sourced from coal tar, a non-renewable and environmentally taxing feedstock. nih.govnih.govwikipedia.org A primary future objective is to pivot towards greener and more sustainable production routes.
Future research will likely focus on leveraging biomass-derived precursors. The development of methods to convert lignocellulosic biomass, which is rich in aromatic structures, into key chemical intermediates is a promising frontier. This approach would not only provide a renewable source for the dibenzofuran core but also align with the principles of green chemistry by reducing reliance on fossil fuels.
Furthermore, enhancing synthetic diversity is crucial. Current methods for synthesizing dibenzofuran derivatives include intramolecular C-C bond formation from diaryl ethers and palladium-catalyzed cyclization of o-iododiaryl ethers. nih.govbiointerfaceresearch.comorganic-chemistry.org Future efforts will likely concentrate on creating a broader library of this compound derivatives. This involves exploring novel substitution patterns on the aromatic rings to fine-tune the electronic and steric properties of the molecule. One-pot synthesis methods, which combine multiple reaction steps into a single operation, are also a key area of interest to improve efficiency and reduce waste. rsc.org
Table 1: Potential Future Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Biomass Valorization | Sustainable, reduced environmental impact. | Development of catalytic processes to convert lignin (B12514952) or other biomass components into dibenzofuran precursors. |
| One-Pot Syntheses | Increased efficiency, reduced waste and cost. | Designing multi-step reactions that proceed in a single reactor, such as sequential sulfonation and functionalization. |
| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability. | Adaptation of existing batch syntheses to continuous flow systems for large-scale, efficient production. |
Novel Catalytic Systems Based on this compound
The sulfonic acid moiety imparts strong Brønsted acidity to the this compound molecule, making it a promising candidate for use as an acid catalyst. The development of catalytic systems based on this compound is a significant area for future research.
Solid-acid catalysts are highly valued in industrial chemistry because they are easily separated from reaction mixtures, reducing waste and simplifying product purification. This compound could serve as a molecular building block for heterogeneous catalysts. By immobilizing it onto solid supports such as silica, polymers, or porous carbons, stable and reusable catalysts could be developed. Research into sulfonated carbon-based catalysts derived from biomass has already shown promise, providing a sustainable model for this approach. researchgate.netacs.org
Furthermore, the rigid and planar structure of the dibenzofuran core could be exploited to create shape-selective catalysts. The defined geometry of the molecule could influence the transition states of reactions, favoring the formation of specific products. Another avenue of exploration is the development of bifunctional catalysts, where the sulfonic acid group provides the acid function, and other functional groups are introduced onto the dibenzofuran ring to provide additional catalytic activity (e.g., metal-binding sites). mdpi.com Such systems could be highly efficient for cascade reactions.
Table 2: Potential Catalytic Applications of this compound
| Catalytic Application | Rationale | Research Direction |
|---|---|---|
| Esterification & Transesterification | Strong Brønsted acid sites can catalyze these reactions, crucial for biodiesel production. | Development of immobilized this compound on high-surface-area supports. acs.org |
| Friedel-Crafts Alkylation/Acylation | The acidic nature can promote these fundamental C-C bond-forming reactions. | Investigating the activity and selectivity of the catalyst for the synthesis of fine chemicals and polymers. |
| Biomass Conversion | Catalyzing the hydrolysis of polysaccharides or the dehydration of sugars. | Exploring the use of this compound in biorefinery processes. |
Advanced Materials with Tailored Properties from this compound Scaffolds
The unique combination of a rigid, planar, and potentially fluorescent dibenzofuran core with a hydrophilic and ionically conductive sulfonic acid group makes this compound an excellent scaffold for advanced materials.
In the field of polymer science, this compound can be incorporated into polymer chains as a monomer or a pendant group. The resulting sulfonated polymers could have applications as proton exchange membranes (PEMs) in fuel cells. The sulfonic acid groups would provide proton conductivity, while the rigid dibenzofuran unit would enhance the mechanical and thermal stability of the membrane. researchgate.net The development of polymers containing sulfonic acid groups is an active area of research. nih.gov
The dibenzofuran structure is also known to be a component of organic light-emitting diodes (OLEDs) and other optoelectronic materials. biointerfaceresearch.com The introduction of a sulfonic acid group could be used to tune the solubility of these materials for solution-based processing, or to modify their electronic properties. Furthermore, the ability of sulfonic acid groups to interact with metal ions or to induce the nucleation of inorganic materials like apatite opens up possibilities for creating novel organic-inorganic hybrid materials for biomedical applications or sensing. nih.govresearchgate.net
Table 3: Prospective Advanced Materials from this compound
| Material Type | Key Property | Potential Application |
|---|---|---|
| Proton Exchange Membranes | High proton conductivity, thermal and mechanical stability. | Fuel cells, electrolyzers. |
| Sulfonated Porous Organic Frameworks | High surface area, tunable porosity, acidic sites. | Gas storage, separation, heterogeneous catalysis. rsc.org |
| Optoelectronic Materials | Tunable solubility, modified electronic properties. | Solution-processed OLEDs, organic photovoltaics, sensors. |
Integration of Computational and Experimental Methodologies for this compound Research
To accelerate the discovery and optimization of applications for this compound, a close integration of computational modeling and experimental work will be indispensable.
Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecular properties of this compound and its derivatives. nih.gov DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data from spectroscopic techniques. researchgate.netnih.gov Such studies can help to understand the structure-property relationships that govern the performance of this compound in various applications. For instance, computational models can predict the acidity of the sulfonic acid group and how it is influenced by other substituents on the dibenzofuran ring. researchgate.net
Molecular modeling and simulation can also be used to guide the design of new materials and catalysts. For example, molecular docking studies can predict how this compound-based catalysts might interact with substrates, providing a rational basis for designing more selective and active systems. nih.gov Similarly, simulations of polymer chains containing the this compound unit can help to predict the morphology and transport properties of resulting membranes. researchgate.net This synergy between in silico prediction and real-world experimentation will be key to unlocking the full potential of this compound in a timely and efficient manner.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dibenzo[b,d]furan-2-sulfonic acid derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of dibenzo[b,d]furan derivatives often involves sulfonation or substitution reactions. For example, triflic acid anhydride is used in sulfonation steps for related compounds like dibenzo[b,d]thiophenium triflate, requiring controlled conditions (e.g., dry dichloromethane, inert atmosphere) to avoid side reactions . Optimization may include adjusting stoichiometric ratios, temperature, and catalysts. Safety protocols for handling diazo compounds (e.g., explosive hazards) and sulfonic acid derivatives must be strictly followed .
Q. How can purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Neutralization titration is commonly used to assess purity (97–110% range reported for similar sulfonic acids) . NMR spectroscopy confirms structural integrity, with specific signals for sulfonic acid groups and aromatic protons . For advanced validation, mass spectrometry (MS) or X-ray crystallography may be employed, though these are not explicitly detailed in the evidence.
Q. What safety considerations are critical when handling sulfonic acid derivatives like this compound?
- Methodological Answer : Hazard assessments must include skin/eye irritation risks (H315/H319 GHS codes) . Protocols include using protective gloves/eyewear, working in well-ventilated hoods, and adhering to waste disposal guidelines. For diazo-containing intermediates, explosive hazards necessitate small-scale reactions and remote handling tools .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives as enzyme inhibitors?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to target enzymes like COX-1/2. For dibenzo[b,d]thiophene analogs, substitution with electron-withdrawing groups (e.g., fluoro) enhanced COX-1 selectivity . Similar approaches can be applied to sulfonic acid derivatives, with MD simulations assessing stability of enzyme-ligand complexes .
Q. What experimental strategies resolve contradictions in spectroscopic data for sulfonic acid derivatives?
- Methodological Answer : Discrepancies in NMR or titration results may arise from anhydride impurities (common in boronic acid derivatives) . Strategies include:
- Purification : Column chromatography using silica gel or recrystallization.
- Quantitative analysis : Combining titration with HPLC to quantify anhydride content.
- Cross-validation : Comparing data with structurally similar compounds (e.g., dibenzo[b,d]thiophene sulfonates) .
Q. How do adsorption properties of this compound influence its environmental behavior in wastewater treatment?
- Methodological Answer : Activated carbon (AC) adsorption studies for dibenzo[b,d]thiophene (DBT) show pore size and surface chemistry (e.g., COOH groups) affect adsorption capacity . For sulfonic acids, batch experiments (n-heptane as solvent, 25°C) can determine adsorption isotherms. Competitive adsorption with coexisting pollutants (e.g., toluene) should be quantified via GC-MS .
Q. What role do this compound derivatives play in materials science, particularly in OLEDs?
- Methodological Answer : Dibenzo[b,d]furan segments are used in hole-blocking layers for blue phosphorescent OLEDs due to their high triplet energy . Sulfonic acid groups can enhance electron injection properties. Device performance is evaluated via current density-voltage-luminance (J-V-L) measurements and efficiency roll-off analysis .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfonation steps to prevent hydrolysis .
- Characterization : Use combined NMR (¹H, ¹³C, ¹⁹F if applicable) and titration for robust purity assessment .
- Safety : Follow ACS guidelines for risk assessments, especially for explosive intermediates .
- Computational Tools : Leverage Gaussian or GAMESS for DFT calculations to predict electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
